molecular formula C11H12FN3 B14880499 (4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine

Cat. No.: B14880499
M. Wt: 205.23 g/mol
InChI Key: MCSAIHRCIZVDFY-UHFFFAOYSA-N
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Description

(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is an organic compound that features a fluorine atom, a pyrazole ring, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring, followed by its attachment to the fluorophenyl groupReaction conditions often include the use of solvents like methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It may serve as a lead compound in drug discovery efforts.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine: Similar structure but with a different position of the pyrazole ring.

    (4-chloro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine: Similar structure but with a chlorine atom instead of fluorine.

    (4-fluoro-3-(1-ethyl-1H-pyrazol-4-yl)phenyl)methanamine: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.

Uniqueness

The uniqueness of (4-fluoro-3-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

[4-fluoro-3-(1-methylpyrazol-4-yl)phenyl]methanamine

InChI

InChI=1S/C11H12FN3/c1-15-7-9(6-14-15)10-4-8(5-13)2-3-11(10)12/h2-4,6-7H,5,13H2,1H3

InChI Key

MCSAIHRCIZVDFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC(=C2)CN)F

Origin of Product

United States

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